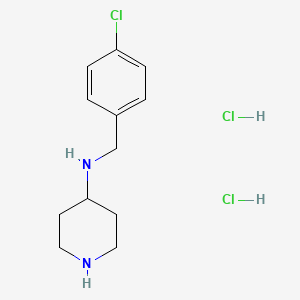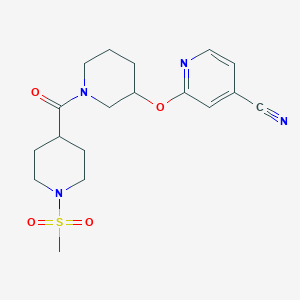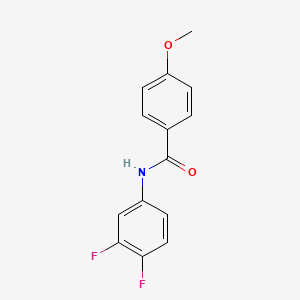
(1-(6-甲基哒嗪-3-基)哌啶-3-基)(吗啉基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-(6-Methylpyridazin-3-yl)piperidin-3-yl)(morpholino)methanone is a complex organic compound that features a unique combination of a pyridazine ring, a piperidine ring, and a morpholine moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
科学研究应用
(1-(6-Methylpyridazin-3-yl)piperidin-3-yl)(morpholino)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
Mode of Action
As with the targets, the specific interactions this compound has with its targets and the resulting changes that occur are still under investigation .
Result of Action
As this compound is still under investigation, the specific effects it has at the molecular and cellular level are still being determined .
Action Environment
Factors such as temperature, pH, and the presence of other compounds can all potentially influence the action of a compound .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-(6-Methylpyridazin-3-yl)piperidin-3-yl)(morpholino)methanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 1-(6-methylpyridazin-3-yl)piperidin-3-amine, which is then reacted with morpholine and a suitable carbonyl source to form the final compound. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or other transition metal catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of (1-(6-Methylpyridazin-3-yl)piperidin-3-yl)(morpholino)methanone may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.
化学反应分析
Types of Reactions
(1-(6-Methylpyridazin-3-yl)piperidin-3-yl)(morpholino)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine and morpholine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
相似化合物的比较
Similar Compounds
1-(6-Methylpyridazin-3-yl)piperidin-3-amine: A precursor in the synthesis of the target compound.
(1-(6-Methylpyridazin-3-yl)piperidin-4-yl)methylamine: Another related compound with similar structural features.
Uniqueness
What sets (1-(6-Methylpyridazin-3-yl)piperidin-3-yl)(morpholino)methanone apart is its unique combination of the pyridazine, piperidine, and morpholine moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
[1-(6-methylpyridazin-3-yl)piperidin-3-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O2/c1-12-4-5-14(17-16-12)19-6-2-3-13(11-19)15(20)18-7-9-21-10-8-18/h4-5,13H,2-3,6-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQDXSLGCTDGXJM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCCC(C2)C(=O)N3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl 1-aminospiro[1,3-dihydroindene-2,4'-piperidine]-1'-carboxylate](/img/structure/B2408106.png)

![(2Z)-6-bromo-2-[(3-fluoro-4-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2408111.png)

![2-(methylsulfanyl)-N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2408113.png)
![N-[(4-methoxyphenyl)methyl]-2-[[11-(4-methylphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide](/img/new.no-structure.jpg)

![[1-(1,1-dioxidotetrahydro-3-thienyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B2408116.png)


![methyl 9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl sulfide](/img/structure/B2408119.png)
![(E)-N-(tert-butyl)-3-(2-((6-chlorobenzo[d][1,3]dioxol-5-yl)methylene)-1-(1,1-dioxidobenzo[d]isothiazol-3-yl)hydrazinyl)propanamide](/img/structure/B2408123.png)
